ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate
Description
Ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate is a synthetic purine derivative characterized by a 2,6-dioxo-tetrahydro-1H-purine core. Key structural features include:
- 3-Methyl substitution on the purine ring.
- 7-[(4-Methylphenyl)methyl] (p-methylbenzyl) group, introducing aromaticity and bulk.
- Sulfanyl (thioether) linkage at position 8, connecting to a propanoate backbone.
- Ethyl ester moiety, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-17(25)12(3)28-19-20-15-14(16(24)21-18(26)22(15)4)23(19)10-13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3,(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEBZNMGFAWWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or acids.
Scientific Research Applications
Chemistry
Ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions such as:
- Condensation Reactions : Used to form larger molecules by combining smaller ones.
- Cyclization : Essential for creating cyclic compounds that are often more stable and biologically active.
Biology
Research into the biological activities of this compound has shown promising results:
- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes related to metabolic pathways. This inhibition can lead to significant biological effects, making it a candidate for further research in drug development.
Medicine
The therapeutic potential of ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-y-l}sulfanyl)propanoate is noteworthy:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. For instance:
- Case Study : In vitro experiments have shown that modifications to the purine structure enhance cytotoxicity against certain tumor types.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes:
- Material Science : Its unique chemical properties may lead to innovations in polymer chemistry or other material applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate exerts its effects involves interactions with various molecular targets. The purine derivative structure allows it to participate in biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. The ester functional group can undergo hydrolysis, releasing the active purine derivative, which can then interact with specific receptors or enzymes.
Comparison with Similar Compounds
Key Observations:
This aromatic moiety may also increase metabolic stability but reduce solubility . Hexyl (CID 3838354) and isopentyl (CID 476481-88-6) groups prioritize lipophilicity, which could improve membrane permeability but accelerate hepatic clearance.
Methyl vs. Ethyl Ester: The ethyl ester in the target compound may confer slower hydrolysis rates compared to methyl esters in analogs, prolonging systemic exposure.
Substitution at Position 1 :
- CID 476481-88-6 features 1,3-dimethyl substitution , which could sterically hinder interactions with enzymatic active sites compared to the target compound’s unsubstituted position 1. This modification might alter selectivity profiles .
Implications of Structural Variations
Pharmacokinetics :
- The p-methylbenzyl group in the target compound likely increases molecular weight (C₂₁H₂₄N₄O₄S vs. C₁₆–C₁₇ for analogs), affecting absorption and volume of distribution.
- Ethyl esters generally exhibit longer half-lives than methyl esters due to slower esterase-mediated hydrolysis.
- Target Engagement: The aromatic substituent may favor interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), whereas aliphatic chains (hexyl/isopentyl) might prioritize nonspecific membrane interactions.
Synthetic Accessibility :
- The p-methylbenzyl group requires additional synthetic steps (e.g., Friedel-Crafts alkylation) compared to straightforward alkylation for hexyl/isopentyl analogs.
Biological Activity
Ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 539.59 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a dioxo purine structure and a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N7O6 |
| Molecular Weight | 539.59 g/mol |
| LogP (Partition Coefficient) | 2.505 |
| Water Solubility (LogSw) | -2.89 |
| pKa | 9.72 (acidic) |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of the purine structure have been shown to inhibit various bacterial strains by interfering with essential metabolic pathways such as dihydrofolate reductase activity .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Studies have demonstrated that purine derivatives can act as inhibitors of tyrosine kinases and other cancer-related pathways . For example, pyrimidine derivatives targeting the EPH receptor family have shown promise in inhibiting tumor growth in vitro .
Anti-inflammatory and Immunomodulatory Effects
Compounds containing purine and pyrimidine structures have been reported to possess anti-inflammatory properties. This compound may modulate immune responses through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
- Dihydrofolate Reductase Inhibition : A study conducted by Queener et al. highlighted the importance of similar compounds as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and cancer cells .
- Antitumor Activity : In vitro studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases .
- Antibacterial Screening : The compound has been included in screening libraries for antibacterial compounds due to its structural characteristics that suggest potential activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach. First, adjust reaction conditions (e.g., temperature gradients, pH control) to stabilize intermediates, as demonstrated in similar purine-thioether syntheses . Second, employ purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity fractions. Third, monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points. For example, stepwise esterification and sulfanyl coupling under nitrogen can minimize oxidation byproducts .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and IR spectroscopy is recommended. NMR identifies proton environments (e.g., distinguishing purine ring protons at δ 7.8–8.2 ppm and ester methyl groups at δ 1.2–1.4 ppm) . HRMS confirms molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₂₀H₂₂N₄O₄S). IR verifies functional groups (C=O stretches at ~1700 cm⁻¹, S–C bonds at ~600 cm⁻¹) .
Q. What chromatographic techniques are recommended for analyzing purity post-synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) resolves polar impurities. For volatile byproducts, gas chromatography (GC-MS) with a DB-5MS column identifies low-molecular-weight contaminants. Adjust gradient elution to separate isomers or diastereomers, as seen in sulfanyl-propanoate analogs .
Q. What are the critical parameters for maintaining stability during storage of this compound?
- Methodological Answer : Store under inert conditions (argon atmosphere, desiccated at −20°C) to prevent hydrolysis of the ester moiety or oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS can detect hydrolysis products (e.g., free carboxylic acid) or dimerization artifacts .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfanyl-propanoate moiety in nucleophilic substitution reactions?
- Methodological Answer : The sulfanyl group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack, but steric hindrance from the 4-methylphenyl group may slow kinetics. Computational modeling (DFT calculations at the B3LYP/6-31G* level) predicts transition-state geometries and charge distribution. Experimentally, compare reaction rates with analogs lacking the methyl substituent (e.g., ethyl 2-sulfanylpropanoate) using kinetic profiling .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- In vitro : Use hepatic microsome assays to identify metabolic hotspots (e.g., ester hydrolysis).
- In vivo : Employ pharmacokinetic profiling (LC-MS/MS) to measure plasma half-life and tissue distribution.
- In silico : Apply QSAR models to predict absorption barriers (e.g., LogP >3 reduces solubility). Modify the ester group to a carbamate or amide for enhanced stability, as shown in related purine derivatives .
Q. How can computational modeling predict the interaction between this compound and specific enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like xanthine oxidase (targeting purine analogs). Key steps:
Prepare the protein structure (PDB ID: 1N5X) by removing water and adding hydrogens.
Define the binding pocket using GRID-based pharmacophore analysis.
Score binding affinities (ΔG) for the compound and its metabolites. Validate with SPR (surface plasmon resonance) to correlate computational predictions with experimental Kd values .
Q. What comparative structural analysis methods differentiate this compound from its analogs with modified purine rings?
- Methodological Answer : Use X-ray crystallography to resolve the purine ring conformation (e.g., syn vs. anti orientation) and compare with analogs. For example:
- Pair XRD with solid-state NMR to analyze crystal packing and polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
